Physicochemical Differentiation: Boiling Point and Density vs. 2-(Pyridin-2-yl)-4,5-dihydrooxazole
The ethyl carboxylate ester substituent on the target compound raises both the boiling point and density relative to the simplest pyridinyl-oxazoline comparator, 2-(pyridin-2-yl)-4,5-dihydrooxazole. The target compound has a predicted boiling point of 342.6±52.0 °C and a predicted density of 1.28±0.1 g/cm³ , while the comparator shows a predicted boiling point of 285.6 °C at 760 mmHg and a predicted density of 1.23 g/cm³ . This represents a boiling point increase of approximately 57 °C and a density increase of 0.05 g/cm³, attributable to the addition of the C₃H₄O₂ ester fragment (increased molecular weight from 148.16 to 220.22 g/mol) .
| Evidence Dimension | Predicted boiling point (760 mmHg) |
|---|---|
| Target Compound Data | 342.6±52.0 °C (predicted) |
| Comparator Or Baseline | 2-(Pyridin-2-yl)-4,5-dihydrooxazole: 285.6 °C (predicted) |
| Quantified Difference | +57 °C (approximate) |
| Conditions | In silico prediction (ChemicalBook / ChemBlink databases) |
Why This Matters
The higher boiling point and density directly affect distillation-based purification feasibility, vacuum drying parameters, and solvent compatibility in multi-step synthetic sequences, making the target compound less volatile and potentially easier to handle than the unsubstituted analog.
